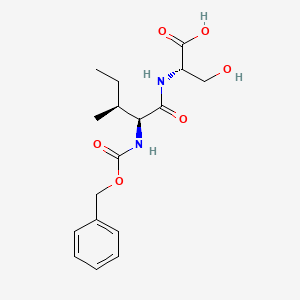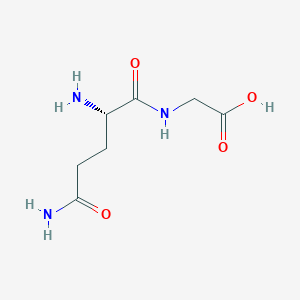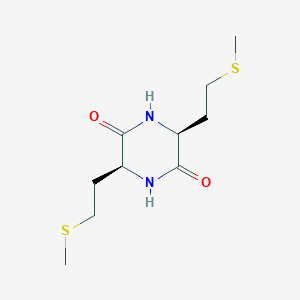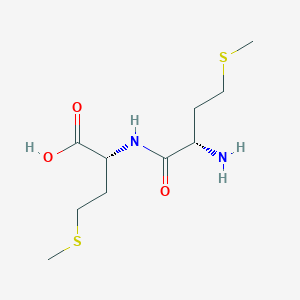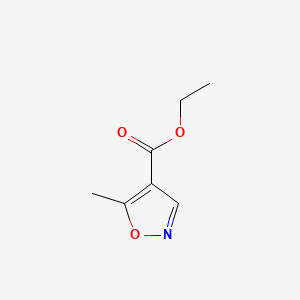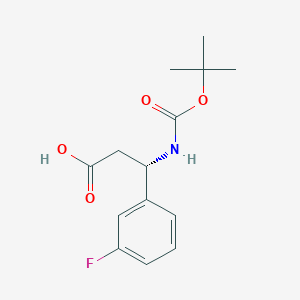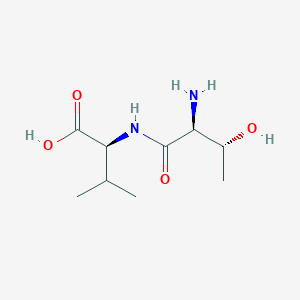
Threonyl-valine
Vue d'ensemble
Description
Threonyl-valine is a dipeptide composed of threonine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism . Threonyl-tRNA synthetase, also referred to as TRS, is an aminoacyl-tRNA synthetase that catalyzes the aminoacylation of tRNA by transferring threonine .
Synthesis Analysis
Threonyl-valine can be synthesized using both trifluoroacetyl and tert-butoxycarbonyl protecting groups . The synthesis of threonyl-valine has been reported in the context of the actinomycin synthetase system .Molecular Structure Analysis
The molecular formula of Threonyl-valine is C9H18N2O4 . Its average mass is 218.250 Da and its monoisotopic mass is 218.126663 Da .Chemical Reactions Analysis
Threonyl-tRNA synthetase (TRS) is an aminoacyl-tRNA synthetase that catalyzes the aminoacylation of tRNA by transferring threonine . In addition to an essential role in translation, TRS was extracellularly detected in autoimmune diseases and also exhibited pro-angiogenetic activity .Applications De Recherche Scientifique
Threonine in Broiler Diets
Threonine (Thr), an essential amino acid, plays a critical role in the growth performance and health of broilers, impacting gut morphology, immunity, and carcass characteristics. Higher dietary levels of Thr than currently recommended can enhance body weight gain, feed conversion ratio, improve gut health, and boost the immune system (Qaisrani et al., 2018).
Antihypertensive Activity of Fish Protein Hydrolysates
Fish Protein Hydrolysate (FPH) is rich in biologically active peptides, including amino acids like arginine, valine, and leucine, which have shown potential antihypertensive activities. These peptides exhibit Angiotensin Converting Enzyme – I inhibitory activity, suggesting their therapeutic potential as antihypertensive agents (Yathisha U.G. et al., 2019).
Valproate in Epilepsy Treatment
Valproic acid, a branched-chain fatty acid, demonstrates efficacy in treating various seizure types due to its impact on neuronal tissue, including modulation of GABAergic functions and glutamate/NMDA inhibition. Its broad clinical activity can be partially attributed to its effects on amino acid metabolism and neurotransmitter pathways (Löscher, 2002).
Metabolomics in Anti-Diabetic Activity of Medicinal Plants
Metabolomics studies have identified potential biomarkers and characterized metabolic disturbances in diabetes, including alterations in amino acid metabolic pathways such as valine, leucine, and isoleucine. This research highlights the role of herbal medicines in affecting these pathways, offering insights into their mechanisms of action against diabetes (Hasanpour et al., 2020).
Valine Requirement in Piglets
Valine, another essential branched-chain amino acid, is crucial for the optimal growth and health of piglets. Research suggests that the dietary ratio of standard ileal digestible valine to lysine should be between 63.0% to 64.5%, indicating the importance of valine in swine nutrition (Yi Meng-xi, 2014).
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-4(2)7(9(14)15)11-8(13)6(10)5(3)12/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHWEVXPLJBEOZ-VQVTYTSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Threonyl-valine | |
CAS RN |
99032-17-4 | |
| Record name | Threonylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



